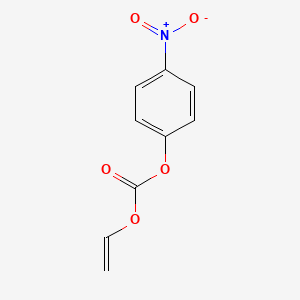

p-Nitrophenyl vinyl carbonate

Description

Contextualization of Activated Carbonates in Contemporary Organic Chemistry

Organic carbonates are compounds characterized by a carbonyl group flanked by two oxygen atoms. mdpi.com In contemporary organic chemistry, they are recognized for their versatility and are used in a wide array of applications, including as "green" solvents, monomers for polymerization, and as intermediates in synthesis. rsc.orgresearchgate.net A special class known as "activated carbonates" are particularly important due to their enhanced reactivity, which makes them excellent reagents for introducing carbonyl functionalities or for creating protecting groups. researchgate.net

Activated carbonates are distinguished by the presence of an electron-withdrawing group attached to one of the carbonate's oxygen atoms. This feature makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is harnessed in numerous synthetic strategies. For instance, in peptide synthesis, activated carbonates are used to introduce protecting groups onto the amino functions of amino acids, which helps to prevent side reactions and suppress racemization. researchgate.net Their applications extend to polymer science, solid-phase synthesis, and various enzymatic reactions. researchgate.net The development of synthetic methodologies for creating these carbonates, often moving away from hazardous reagents like phosgene (B1210022), is an area of active research. researchgate.net

Table 1: Comparison of Selected Reagents for Carbonate Synthesis

| Reagent Name | Common Application | Key Feature |

|---|---|---|

| p-Nitrophenyl Chloroformate | Synthesis of activated carbonates and carbamates | Highly reactive, forms a chromogenic leaving group. |

| Bis(4-nitrophenyl) carbonate | Peptide coupling, synthesis of ureas and carbamates | Acts as a stable and effective carbonylating agent. chemicalbook.com |

| N,N'-Disuccinimidyl carbonate (DSC) | Bioconjugation, PEGylation | Forms reactive esters for coupling with amines. researchgate.net |

| Diphenyl Carbonate | Polycarbonate production | Less reactive than activated carbonates, used in high-temperature industrial processes. chemicalbook.com |

The p-Nitrophenoxy Moiety as an Activated Leaving Group: Chemical Significance

The chemical utility of p-nitrophenyl vinyl carbonate is fundamentally linked to the properties of the p-nitrophenoxy group, which functions as an excellent leaving group. A leaving group's quality is determined by its stability once it has departed from the parent molecule, which is often related to the pKa of its conjugate acid. The p-nitrophenoxy group is derived from p-nitrophenol, which has a pKa of approximately 7.15. emerginginvestigators.org This relatively low pKa indicates that the corresponding phenolate (B1203915) anion is stable and can be easily displaced.

The electron-withdrawing nitro group (-NO2) at the para position of the phenyl ring is key to this stability. It delocalizes the negative charge of the resulting phenoxide ion through resonance, making it a weak base and thus a good leaving group. This activation allows reactions to proceed under mild conditions. emerginginvestigators.org

The reaction mechanism involving p-nitrophenyl carbonates typically proceeds via nucleophilic attack on the highly electrophilic carbonyl carbon. This is followed by the elimination of the stable p-nitrophenoxide ion. beilstein-journals.org A significant practical advantage of this leaving group is its chromogenic nature. Under basic conditions, the released p-nitrophenol forms the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at around 400-413 nm. emerginginvestigators.org This allows for the real-time spectroscopic monitoring of reaction kinetics, a feature highly valued in studies of enzyme catalysis and bioconjugation. emerginginvestigators.org The hydrolysis rate of p-nitrophenyl esters is significantly faster than that of esters with less activated leaving groups, such as ethyl esters, underscoring the electronic effect of the p-nitrophenyl group. nih.govcdnsciencepub.com

Table 2: Properties of Common Leaving Groups in Carbonate Chemistry

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Characteristics |

|---|---|---|---|

| p-Nitrophenoxide | p-Nitrophenol | 7.15 emerginginvestigators.org | Excellent leaving group; chromogenic for reaction monitoring. emerginginvestigators.org |

| N-Hydroxysuccinimide | N-Hydroxysuccinimide | ~6.0 | Commonly used in bioconjugation to activate carboxyl groups. |

| Phenoxide | Phenol (B47542) | 9.95 | Moderate leaving group, less reactive than p-nitrophenoxide. beilstein-journals.org |

| Ethoxide | Ethanol | ~16 | Poor leaving group, requires harsher reaction conditions. beilstein-journals.org |

Structural Classification of Vinyl Carbonates and Related Systems (e.g., Ethenyl (4-Nitrophenyl) Carbonate)

Vinyl carbonates are a class of organic carbonates that contain a vinyl group (CH2=CH-) attached to one of the carbonate oxygens. The term "Ethenyl (4-nitrophenyl) carbonate" is the systematic IUPAC name for this compound. The presence of the vinyl group's double bond provides an additional site of reactivity, making these compounds useful monomers for polymerization and participants in addition reactions.

Vinyl carbonates can be broadly classified based on their structure:

Simple Vinyl Carbonates: These have a simple alkyl or aryl group opposite the vinyl group.

Activated Vinyl Carbonates: This category includes this compound, where the non-vinyl substituent is an activating group like p-nitrophenyl. This enhances the reactivity of the carbonate carbonyl for nucleophilic substitution. google.com

Functionalized Vinyl Carbonates: These compounds contain other functional groups, allowing for more complex polymer structures or subsequent chemical modifications. An example is methacryloxyethyl vinyl carbonate, which can be synthesized from this compound and contains a polymerizable methacrylate (B99206) group.

Cyclic Vinyl Carbonates: Vinylene carbonate (1,3-dioxol-2-one) is the simplest unsaturated cyclic carbonate. wikipedia.orgclimatiq.ioatamanchemicals.com Its activated double bond within the five-membered ring makes it a reactive monomer for polymerization and a dienophile in Diels-Alder reactions. wikipedia.orgatamanchemicals.com

Divinyl Carbonates: These molecules possess two vinyl groups and can act as crosslinking agents in polymerization. google.com

The synthesis of these varied vinyl carbonates often involves the reaction of an alcohol with a suitable chloroformate or the transesterification of a simpler carbonate, such as in a patented method where this compound is reacted with β-alanine. google.com

Table 3: Classification of Representative Vinyl Carbonates

| Compound Name | IUPAC Name | Class | Key Structural Feature(s) |

|---|---|---|---|

| This compound | Ethenyl (4-nitrophenyl) carbonate | Activated Vinyl Carbonate | Vinyl group and p-nitrophenyl activating group. google.com |

| Vinylene carbonate | 1,3-Dioxol-2-one | Cyclic Vinyl Carbonate | Unsaturated five-membered cyclic carbonate. wikipedia.orgnih.gov |

| Methacryloxyethyl vinyl carbonate | 2-(Methacryloyloxy)ethyl vinyl carbonate | Functionalized Vinyl Carbonate | Contains both vinyl carbonate and methacrylate groups. |

| Divinyl carbonate | Diethenyl carbonate | Divinyl Carbonate | Contains two vinyl groups. google.com |

Structure

3D Structure

Properties

CAS No. |

227466-75-3 |

|---|---|

Molecular Formula |

C9H7NO5 |

Molecular Weight |

209.16 g/mol |

IUPAC Name |

ethenyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C9H7NO5/c1-2-14-9(11)15-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2 |

InChI Key |

DHRDAIISYUGBEP-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for P Nitrophenyl Vinyl Carbonate and Its Precursors

Direct Synthesis Strategies for p-Nitrophenyl Vinyl Carbonate

Direct synthesis approaches focus on forming the carbonate bridge between the p-nitrophenyl and vinyl moieties in a single key step. These methods typically involve the reaction of a chloroformate with an alcohol or phenol (B47542), or the use of phosgene-derived reagents to couple the two specific groups.

A primary and direct method for synthesizing this compound is the reaction between p-nitrophenol and vinyl chloroformate. This reaction is a variation of the Schotten-Baumann reaction conditions, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The base, often an amine like pyridine (B92270) or triethylamine (B128534), or an aqueous hydroxide (B78521) solution, facilitates the nucleophilic attack of the p-nitrophenoxide ion on the electrophilic carbonyl carbon of vinyl chloroformate.

The critical precursor, vinyl chloroformate, is a reactive molecule that can be synthesized through several routes. One modern laboratory-scale method involves the catalyzed reaction of vinyloxy trimethylsilane (B1584522) with a phosgene (B1210022) solution. tandfonline.com Historically, industrial syntheses have included the pyrolysis of ethylene (B1197577) glycol bis(chloroformate) or the reaction of phosgene with mercury bisacetaldehyde, though the latter involves highly toxic mercury compounds. tandfonline.com The vinyl chloroformate pathway is noted for its potential to produce quantitative yields and allow for a straightforward work-up procedure. tandfonline.com

Phosgene (COCl₂) and its safer, solid-state alternatives like diphosgene and triphosgene (B27547) are fundamental building blocks for creating activated aryl carbonates. researchgate.net These reagents serve as the carbonyl source for linking two alcohol or phenol groups. The synthesis of symmetrical activated carbonates, such as bis(4-nitrophenyl) carbonate (BNPC), is a well-established industrial process. This process involves the reaction of p-nitrophenol with triphosgene in a biphasic system of dichloromethane (B109758) and water, catalyzed by triethylamine. google.compatsnap.com The reaction temperature is maintained below 25°C to ensure selectivity and stability. google.compatsnap.com

Synthesis of Vinyl Chloroformate: A vinyl alcohol equivalent is reacted with phosgene or a phosgene substitute.

Formation of the Carbonate: The resulting vinyl chloroformate is then reacted with p-nitrophenol under basic conditions to yield this compound.

This multi-step approach, which relies on phosgene-derived reagents, provides a versatile platform for accessing a wide range of unsymmetrical carbonates.

Functional Group Interconversions Leading to p-Nitrophenyl Carbonate Moieties

An alternative to direct synthesis is the creation of the p-nitrophenyl carbonate moiety through the modification of precursor molecules that already contain either the hydroxyl group or the vinyl functionality.

The most common and versatile method for introducing a p-nitrophenyl carbonate group onto a molecule is the activation of a hydroxyl group using 4-nitrophenyl chloroformate (NPC). researchgate.net This reagent is widely used to convert alcohols into activated carbonates, which are stable intermediates that can subsequently react with nucleophiles. researchgate.netsigmaaldrich.com The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the chloroformate, typically in the presence of a base to scavenge the HCl produced.

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Common bases include pyridine, triethylamine (Et₃N), and 4-dimethylaminopyridine (B28879) (DMAP), which can also act as a nucleophilic catalyst. acs.orgreddit.com Solvents are typically aprotic, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). acs.orgreddit.com The reaction is often performed at reduced temperatures (e.g., 0°C) to control reactivity before allowing it to proceed to completion at room temperature. orgsyn.org This method has been successfully applied to a wide range of substrates, from simple alcohols to complex molecules like polymers and nucleosides. researchgate.netreddit.com

| Substrate Type | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Polymer with -OH groups | DMAP | DCM | Room Temperature | reddit.com |

| Dipeptide intermediate | DBU | DCM | 0 °C | acs.org |

| Hydroxylated Piperidine | Triethylamine | DCM | -11 °C to rt | orgsyn.org |

| General Alcohol | Pyridine | DCM | 0 °C to rt | researchgate.net |

Another synthetic strategy involves starting with a precursor that already possesses the vinyl carbonate group and subsequently modifying the aromatic ring to introduce the nitro group. A plausible, though less common, route is the electrophilic nitration of phenyl vinyl carbonate.

Aryl halides that contain electron-withdrawing groups, such as a nitro group, at the ortho and para positions are more susceptible to nucleophilic substitution. scribd.com Conversely, the introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a fundamental organic transformation. The vinyl carbonate moiety (-O-CO-OCH=CH₂) is an ortho-, para-directing group. Therefore, the reaction of phenyl vinyl carbonate with a standard nitrating agent, such as a mixture of nitric acid and sulfuric acid, would be expected to yield a mixture of ortho- and para-nitrophenyl (B135317) vinyl carbonate. The para-isomer, this compound, could then be isolated from the reaction mixture. Careful control of reaction conditions would be necessary to prevent hydrolysis of the carbonate linkage and to optimize the yield of the desired p-isomer.

Catalytic Approaches and Reaction Condition Optimization in Synthesis

The efficiency and selectivity of the synthesis of p-nitrophenyl carbonates are highly dependent on the reaction conditions and the use of catalysts. In the widely used method involving 4-nitrophenyl chloroformate and an alcohol, the base plays a pivotal role that can extend beyond simple acid scavenging.

4-Dimethylaminopyridine (DMAP) is often used as a catalyst in these reactions. reddit.com It functions as a nucleophilic catalyst by first reacting with 4-nitrophenyl chloroformate to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by the alcohol than the original chloroformate, thereby accelerating the reaction. When using a catalytic amount of DMAP, a stoichiometric amount of a less nucleophilic base, such as triethylamine, is typically added to serve as the final acid scavenger. reddit.com

Optimization of the synthesis involves careful consideration of several factors:

Order of Addition: The order in which reagents are added can influence the outcome. For instance, adding the chloroformate solution to a mixture of the alcohol and base is a common procedure. orgsyn.org

Temperature Control: Reactions are often initiated at low temperatures (e.g., -11°C to 0°C) to manage the initial exothermic reaction before allowing the mixture to warm to room temperature for completion. orgsyn.org

Solvent Choice: The solvent must be inert to the reactive intermediates and capable of dissolving the reactants. Anhydrous aprotic solvents like DCM are frequently employed. reddit.com

Reaction Time: Monitoring the reaction's progress (e.g., by TLC or NMR) is essential to determine the optimal time for quenching, as prolonged reaction times can sometimes lead to side product formation. reddit.com

Furthermore, mechanistic studies, such as the analysis of solvolysis rates using the extended Grunwald-Winstein equation, provide deep insight into the reaction mechanism. mdpi.com Such analyses for p-nitrophenyl chloroformate show a high sensitivity to solvent nucleophilicity, supporting an addition-elimination mechanism where the initial nucleophilic attack on the carbonyl carbon is the rate-determining step. mdpi.comrsc.org This fundamental understanding helps in selecting the optimal solvent system to maximize reaction rates and efficiency.

Role of Basic Catalysts (e.g., Amines, Phase Transfer Catalysts)

Amine Catalysts

Tertiary amines are frequently employed as catalysts and acid scavengers in carbonate synthesis. tandfonline.comgoogle.com Amines such as pyridine, triethylamine, 4-dimethylaminopyridine (DMAP), and 1,8-diazabicycloundec-7-ene (DBU) are effective for this purpose. tandfonline.comacs.orgreddit.com Their mechanism can involve simple acid-base neutralization or nucleophilic catalysis. In the case of DMAP, it can act as a hyper-nucleophilic catalyst, reacting with the chloroformate to form a more reactive intermediate, which is then readily attacked by the alcohol.

In analogous syntheses of related carbonate compounds, specific amine catalysts have been documented. For instance, the synthesis of bis(4-nitrophenyl) carbonate from p-nitrophenol and triphosgene utilizes triethylamine as the catalyst. google.com In other preparations, DMAP is used to catalyze the activation of hydroxyl groups with 4-nitrophenyl chloroformate, while DBU has been used for ring-closure reactions to form carbonates. acs.orgreddit.com

Phase Transfer Catalysts (PTC)

Phase-transfer catalysis is a powerful technique for reactions where reactants are present in immiscible phases, such as an aqueous-organic system. wikipedia.orgcrdeepjournal.org In the context of this compound synthesis, p-nitrophenol can be deprotonated in an aqueous phase by an inorganic base like sodium hydroxide to form the sodium p-nitrophenoxide salt. This salt, being ionic, has low solubility in the organic phase where the vinyl chloroformate is dissolved. crdeepjournal.org

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., benzyltriethylammonium chloride, methyltributylammonium chloride), facilitates the reaction by transporting the phenoxide anion from the aqueous phase into the organic phase. wikipedia.orgacsgcipr.org The lipophilic cation of the PTC pairs with the phenoxide anion, rendering it soluble in the organic medium where it can efficiently react with vinyl chloroformate. crdeepjournal.org This methodology offers advantages such as the use of inexpensive inorganic bases and milder reaction conditions. acsgcipr.org

| Catalyst Type | Example Catalyst | Function | Source |

| Amine | Pyridine | Acid Scavenger / Catalyst | tandfonline.com |

| Amine | Triethylamine | Acid Scavenger / Catalyst | google.com |

| Amine | 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | reddit.com |

| Amine | 1,8-Diazabicycloundec-7-ene (DBU) | Base / Catalyst | acs.org |

| Phase Transfer Catalyst | Quaternary Ammonium Salts | Anion Transport | wikipedia.orgcrdeepjournal.org |

| Phase Transfer Catalyst | Quaternary Phosphonium Salts | Anion Transport | wikipedia.org |

Solvent Selection and Temperature Regimes

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the outcome of the synthesis of this compound.

Solvent Selection

The solvent must be inert to the reactants and capable of dissolving them to facilitate the reaction. Aprotic solvents are generally preferred for this type of acylation reaction. Dichloromethane (DCM) is a commonly used solvent due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies product isolation. google.comacs.orgreddit.com Tetrahydrofuran (THF) has also been documented in similar syntheses involving chloroformates. google.com

The properties of the solvent can also influence the reaction mechanism. Studies on the solvolysis of chloroformates, including vinyl chloroformate, show that the reaction can proceed through different pathways, such as a bimolecular carbonyl-addition or a unimolecular ionization channel. science.gov The solvent's nucleophilicity and ionizing power can dictate which pathway is favored. science.gov

Temperature Regimes

Temperature control is essential for maximizing product yield and minimizing the formation of byproducts. The reaction of p-nitrophenol with vinyl chloroformate is typically exothermic. Therefore, the reaction is often initiated at a reduced temperature, for example, in an ice-water bath at 0°C. acs.orggoogle.com This allows for controlled addition of reagents and helps to dissipate the heat generated, preventing potential side reactions or degradation of the product.

After the initial addition, the reaction mixture may be allowed to warm to room temperature and stirred for several hours to ensure completion. acs.orggoogle.com In the industrial synthesis of the related compound bis(4-nitrophenyl) carbonate, the reaction temperature is carefully maintained to not exceed 25°C. google.com

| Parameter | Condition | Rationale | Source |

| Solvent | Dichloromethane (DCM) | Good solubility for reactants, inert, low boiling point | google.comacs.orgreddit.com |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent used in similar syntheses | google.com |

| Initial Temperature | 0°C (Ice-water bath) | Control of exothermic reaction, minimize side reactions | acs.orggoogle.com |

| Reaction Temperature | Room Temperature (e.g., < 25°C) | Allow reaction to proceed to completion | google.comacs.org |

Reaction Mechanisms and Kinetic Studies of P Nitrophenyl Vinyl Carbonate Transformations

Nucleophilic Reactivity Towards Amines and Formation of Carbamates

The reaction of p-nitrophenyl carbonates with amines, known as aminolysis, is a well-documented process for the formation of carbamates. The p-nitrophenoxy group is an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon.

Kinetic investigations of the aminolysis of p-nitrophenyl carbonates are typically conducted under pseudo-first-order conditions with a large excess of the amine nucleophile. The progress of the reaction can be monitored spectrophotometrically by measuring the release of the p-nitrophenoxide ion. The observed pseudo-first-order rate coefficients (k_obsd) are determined, and plots of k_obsd versus the free amine concentration are often linear, yielding the second-order rate constant (k_N).

Studies on various p-nitrophenyl carbonates with series of amines, such as secondary alicyclic amines (SAA) and quinuclidines, have been performed in aqueous or mixed aqueous-organic solutions. The relationship between the nucleophilicity of the amine and the reaction rate is often evaluated using the Brønsted-type equation (log k_N vs. pKa of the amine's conjugate acid). The slope of this plot, the Brønsted coefficient (β_N), provides insight into the degree of bond formation at the transition state. For instance, in the reactions of 4-chlorophenyl 4-nitrophenyl carbonate with a series of quinuclidines in 44 wt % ethanol-water, a linear Brønsted-type plot was observed with a β_N value of 0.87. beilstein-journals.org Similarly, the reaction with 4-methylphenyl 4-nitrophenyl carbonate yielded a β_N of 0.88. beilstein-journals.org These high β_N values are indicative of a substantial degree of N–C bond formation in the transition state.

Table 1: Brønsted Coefficients (β_N) for the Aminolysis of Various p-Nitrophenyl Carbonates Data for reactions in 44 wt % ethanol-water at 25.0°C and ionic strength of 0.2 M.

| Carbonate Substrate | Amine Series | Brønsted Coefficient (β_N) |

| 4-Chlorophenyl 4-nitrophenyl carbonate | Quinuclidines | 0.87 beilstein-journals.org |

| 4-Methylphenyl 4-nitrophenyl carbonate | Quinuclidines | 0.88 beilstein-journals.org |

| Phenyl 4-nitrophenyl thionocarbonate | Secondary Alicyclic Amines | 0.25 rsc.org |

| Phenyl Chlorothionoformate | Secondary Alicyclic Amines | 0.26 diva-portal.org |

| 4-Nitrophenyl Chlorothionoformate | Secondary Alicyclic Amines | 0.26 diva-portal.org |

The aminolysis of p-nitrophenyl carbonates can proceed through two primary mechanistic pathways: a concerted mechanism or a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). nih.gov The operative mechanism is highly dependent on the amine's basicity, the solvent, and the specific structure of the carbonate. nih.govresearchgate.net

In a stepwise mechanism , the amine attacks the carbonyl carbon to form a T± intermediate. This intermediate can then either revert to the reactants (k_-1) or proceed to the products by expelling the p-nitrophenoxide leaving group (k_2). The reaction's rate-determining step (RDS) can be either the formation of the T± intermediate (k_1) or its breakdown to products (k_2). A change in the RDS is often observed as the basicity of the amine changes. This is reflected in a biphasic or curved Brønsted plot. For example, the reaction of 4-chlorophenyl 4-nitrophenyl carbonate with secondary alicyclic amines exhibits a biphasic Brønsted plot with slopes changing from β_1 = 0.2 in the high pKa region to β_2 = 0.9 in the low pKa region. beilstein-journals.org This curvature indicates a change in the rate-determining step from the breakdown of T± (for less basic amines) to its formation (for more basic amines). beilstein-journals.orgnih.gov

Conversely, a concerted mechanism involves a single transition state where the nucleophile attacks the carbonyl carbon and the leaving group departs simultaneously, avoiding the formation of a discrete intermediate. nih.gov This pathway is often associated with a linear Brønsted plot. For instance, the aminolysis of certain substituted phenyl chloroformates in acetonitrile (B52724) has been inferred to proceed through a concerted mechanism. diva-portal.org

The stability of the T± intermediate plays a crucial role in determining the mechanistic pathway. Factors that destabilize this intermediate, such as a less basic amine or a change in solvent from water to acetonitrile, can favor a concerted process over a stepwise one. diva-portal.org

Reactivity Towards Oxygen Nucleophiles and Transcarbonylation Processes

p-Nitrophenyl vinyl carbonate also reacts with oxygen-based nucleophiles, such as water (hydrolysis) or alcohols (alcoholysis), in transcarbonylation reactions. These reactions involve the substitution of the p-nitrophenoxy group with an alkoxy or hydroxy group, yielding a new carbonate and p-nitrophenol. The high reactivity of p-nitrophenyl carbonates makes them effective reagents for introducing the carbonyl moiety to alcohols. beilstein-journals.orgnih.gov

Kinetic studies on the reaction of p-nitrophenyl methyl carbonate with various oxygen bases in water have been conducted. rsc.org The rate constants for these reactions are comparable to those for aminolysis, highlighting the electrophilicity of the carbonate carbonyl. The mechanism of these reactions is analogous to aminolysis, proceeding through a tetrahedral intermediate. In enzymatic catalysis, for example, the hydrolysis of p-nitrophenyl esters by lipases involves the formation of an acyl-enzyme intermediate through a tetrahedral intermediate, which is then hydrolyzed by water. diva-portal.org

These transcarbonylation processes are synthetically useful. For instance, p-nitrophenyl carbonates are employed to activate hydroxyl groups for further modification, such as in the synthesis of complex organic molecules and prodrugs. researchgate.net The reaction of a p-nitrophenyl carbonate with a hemiacetal, for example, can be used to synthesize new carbonate donors.

Specific Reactivity of the Vinyl Moiety

The vinyl group (-OCH=CH₂) of this compound provides a second reactive site, enabling chemistry distinct from the carbonate group. This includes electrophilic additions and radical polymerization.

The carbon-carbon double bond of the vinyl group is electron-rich due to the oxygen atom and can undergo electrophilic addition reactions. wikipedia.org In these reactions, an electrophile (E+) attacks the π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. wikipedia.orglibretexts.org The stability of the intermediate carbocation, a vinyl cation in this case, can be a determining factor in the reaction rate. libretexts.orgyoutube.com While less stable than saturated analogues, these intermediates can form under appropriate conditions. libretexts.org Typical electrophilic additions to alkenes include halogenation (X₂), hydrohalogenation (HX), and hydration (H₂O). wikipedia.org

The vinyl group can also participate in cycloaddition reactions. For example, vinyl carbonates can act as dienophiles in Diels-Alder reactions. Studies on the Diels-Alder reaction between vinylene carbonate and 2,5-dimethylfuran (B142691) have shown that the reaction can lead to the formation of exo and endo isomers, with the product distribution being under either kinetic or thermodynamic control. rsc.orgcolab.ws Such cycloadditions provide pathways to complex cyclic structures.

The vinyl group makes this compound a valuable monomer for radical polymerization. It can be polymerized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersities. libretexts.org

A key advantage of using monomers like this compound is the introduction of reactive side chains into the polymer. The p-nitrophenyl carbonate group serves as an "activated ester" that can be readily modified after polymerization. This post-polymerization modification allows for the incorporation of functional groups that might not be compatible with the polymerization conditions themselves. libretexts.org For example, the p-nitrophenyl carbonate moieties on the polymer backbone can be reacted with primary amines to attach drugs, peptides, or other bioactive molecules via a stable urethane (B1682113) linkage. This strategy has been used to develop functional nanoparticles for therapeutic applications. libretexts.org

Advanced Applications in Chemical Biology and Material Science

Strategies for Bioconjugation and Biopolymer Functionalization

p-Nitrophenyl vinyl carbonate (p-NPVC) has emerged as a versatile reagent in the field of chemical biology, offering a reactive handle for the covalent modification of biomolecules. Its utility stems from the presence of two key functional groups: the vinyl group, which can participate in polymerization reactions, and the p-nitrophenyl carbonate group, an active ester susceptible to nucleophilic attack by amino, hydroxyl, and thiol groups present in biopolymers. This dual reactivity allows for a range of bioconjugation and functionalization strategies.

Covalent Attachment to Peptides and Proteins

The primary mechanism for the covalent attachment of this compound to peptides and proteins involves the reaction of its activated carbonate moiety with nucleophilic side chains of amino acid residues. The p-nitrophenoxy group is an excellent leaving group, facilitating the reaction with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. sigmaaldrich.commerckmillipore.com

The general reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate. This results in the formation of a stable carbamate (B1207046) (urethane) linkage and the release of p-nitrophenol, which can be monitored spectrophotometrically to follow the reaction progress. sigmaaldrich.commerckmillipore.com While lysine is the most common target, other nucleophilic residues like cysteine (via its thiol group to form a thiocarbamate) and tyrosine (via its hydroxyl group to form a carbonate ester) can also react, although generally to a lesser extent and under specific pH conditions.

The reactivity of p-nitrophenyl carbonate esters with amines is well-established in solid-phase peptide synthesis, where resin-bound p-nitrophenyl carbonates are used to immobilize amines or to construct more complex molecules. sigmaaldrich.commerckmillipore.com This principle is directly applicable to the modification of soluble peptides and proteins in solution.

| Amino Acid Residue | Functional Group | Resulting Linkage |

| Lysine | ε-amino group | Carbamate |

| N-terminus | α-amino group | Carbamate |

| Cysteine | Thiol group | Thiocarbamate |

| Tyrosine | Hydroxyl group | Carbonate Ester |

| Serine/Threonine | Hydroxyl group | Carbonate Ester |

Modification of Polysaccharides and Polymer Scaffolds

The hydroxyl groups abundant in polysaccharides, such as cellulose (B213188) and chitosan, provide reactive sites for functionalization with this compound. This modification can be employed to introduce new functionalities onto the polysaccharide backbone or to prepare them for further conjugation or cross-linking. The reaction of the p-nitrophenyl carbonate with the hydroxyl groups of the polysaccharide results in the formation of a carbonate linkage.

This approach has been demonstrated with related phenyl carbonate derivatives for the preparation of reactive polysaccharide-based nanoparticles. For instance, cellulose and xylan (B1165943) have been functionalized with phenyl carbonates to create hydrophobic derivatives that can self-assemble into nanoparticles. These reactive nanoparticles can then be further modified by reacting with amine-containing molecules under mild aqueous conditions. acs.orgnih.gov This post-functionalization strategy is advantageous for attaching sensitive molecules like antibodies to the surface of polysaccharide-based nanomaterials for targeted drug delivery applications. nih.govresearchgate.net

Similarly, polymer scaffolds used in tissue engineering can be modified with this compound. These scaffolds, often composed of biodegradable polyesters like poly(ε-caprolactone) (PCL) or poly(propylene carbonate) (PPC), can be surface-functionalized to improve their biocompatibility and to promote cell adhesion and proliferation. mdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.net The introduction of the reactive p-nitrophenyl carbonate group allows for the subsequent immobilization of bioactive molecules such as peptides, growth factors, or adhesion ligands containing primary amine groups.

Ligand-Directed Proximity-Accelerated Bioconjugation Systems

A sophisticated application of p-nitrophenyl carbonate chemistry is in ligand-directed proximity-accelerated bioconjugation. This strategy utilizes a molecule that contains a ligand with high affinity for a specific protein, a reactive p-nitrophenyl carbonate group, and a payload such as a drug molecule. merckmillipore.comtcichemicals.comresearchgate.netmit.edu

The process involves three key steps:

Binding: The ligand portion of the molecule selectively binds to its target protein, bringing the reactive p-nitrophenyl carbonate group into close proximity with nucleophilic amino acid residues on the protein surface near the binding site.

Covalent Reaction: The high local concentration of the reactive group accelerates the covalent reaction with a nearby nucleophile (e.g., the side chain of a lysine residue), leading to the formation of a stable conjugate and the release of the p-nitrophenolate-modified ligand. merckmillipore.comtcichemicals.com

Payload Release: In some designs, the linker connecting the payload to the carbonate is self-immolative. Following the covalent attachment to the protein, a subsequent hydrolysis event can trigger the cleavage of the linker and the controlled release of the active payload at the target site. merckmillipore.comtcichemicals.com

This approach offers a powerful method for in situ bioconjugation and targeted drug delivery, minimizing off-target effects. A model system for this has been demonstrated using a biotin (B1667282) ligand to target the protein avidin, showcasing the potential of this ligand-directed nitrophenol carbonate chemistry. merckmillipore.comtcichemicals.comresearchgate.netmit.edu

Role in Polymer Synthesis and Modification

The dual functionality of this compound also makes it a valuable monomer in polymer synthesis and for the post-polymerization modification of existing polymers.

Incorporation into Polymeric Architectures for Post-Polymerization Functionalization

While direct polymerization of this compound can be challenging, structurally similar monomers bearing a p-nitrophenyl carbonate group have been successfully incorporated into polymer backbones. A prominent example is 2-(p-nitrophenoxycarbonyloxy)ethyl methacrylate (B99206), which can be polymerized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. tcichemicals.com

The resulting polymers possess pendant p-nitrophenyl carbonate groups along the chain. These activated groups serve as reactive handles for post-polymerization functionalization. This is particularly advantageous for incorporating functional molecules that would not be stable under the polymerization conditions. tcichemicals.com By reacting the polymer with various primary amine-containing molecules, a library of functional polymers with tailored properties can be readily synthesized from a common precursor polymer. This method has been utilized to attach drugs, targeting ligands, and other bioactive moieties to create functional nanoparticles for therapeutic applications. tcichemicals.com

| Polymerization Technique | Monomer Example | Resulting Polymer Functionality | Post-Polymerization Reaction |

| ATRP | 2-(p-Nitrophenoxycarbonyloxy)ethyl methacrylate | Pendant p-nitrophenyl carbonate | Aminolysis with primary amines |

| RAFT | 2-(p-Nitrophenoxycarbonyloxy)ethyl methacrylate | Pendant p-nitrophenyl carbonate | Aminolysis with primary amines |

Grafting and Cross-linking Reactions

The reactive nature of the p-nitrophenyl carbonate group allows for its use in grafting and cross-linking reactions. In "grafting to" approaches, pre-synthesized polymer chains with terminal amine groups can be reacted with a surface or another polymer backbone that has been functionalized with this compound. This results in the covalent attachment of the polymer chains to the substrate.

For cross-linking, polymers containing pendant p-nitrophenyl carbonate groups can be reacted with diamine or polyamine linkers. The amine groups on the linker will react with the carbonate groups on different polymer chains, forming stable carbamate cross-links. This is a versatile method for preparing hydrogels and cross-linked polymer networks. For instance, four-arm poly(ethylene glycol) end-capped with p-nitrophenyl carbonate (PEG4NPC) can be cross-linked with peptides containing lysine residues or N-terminal amines to form hydrogels with tunable properties for tissue engineering applications. researchgate.netrsc.org The degree of cross-linking, and thus the mechanical properties of the resulting material, can be controlled by the stoichiometry of the reactants.

Solid-Phase Organic Synthesis Applications

The unique structure of this compound, featuring both a highly activated p-nitrophenyl carbonate group and a reactive vinyl group, suggests potential for versatile applications in solid-phase organic synthesis. These applications could theoretically revolve around its use as a bifunctional linker or as a monomer for the synthesis of activated polymer supports.

Resin-Bound Carbonate Reagents for Amine Immobilization

In solid-phase synthesis, the immobilization of amines is a critical step for the construction of various molecular libraries, including peptides and other decorated scaffolds. This is typically achieved by using a resin that has been pre-functionalized with an active group capable of reacting with the amine.

Theoretically, this compound could be utilized to prepare such activated resins. The vinyl group offers a handle for polymerization or for grafting onto a pre-existing polymer backbone. Copolymerization of this compound with a suitable monomer, such as styrene, could yield a resin where the p-nitrophenyl carbonate moieties are pendant to the polymer chain.

These resin-bound active carbonates would then be highly effective for the immobilization of primary and secondary amines. The reaction would proceed via nucleophilic attack of the amine on the activated carbonyl carbon of the carbonate, leading to the displacement of the p-nitrophenoxide leaving group and the formation of a stable, resin-bound carbamate. The release of the yellow-colored p-nitrophenoxide can often be used as a visual or spectrophotometric indicator of the reaction's progress.

Table 1: Theoretical Reaction Parameters for Amine Immobilization

| Parameter | Value/Condition | Purpose |

| Resin Type | Polystyrene or TentaGel copolymerized with this compound | Provides an insoluble support with active carbonate groups. |

| Amine Substrate | Primary or secondary amine | The molecule to be immobilized onto the solid support. |

| Solvent | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | To swell the resin and facilitate the reaction. |

| Temperature | Room temperature | Typically sufficient for the reaction with the activated carbonate. |

| Reaction Monitoring | Disappearance of starting amine (by HPLC of a cleaved sample); Colorimetric assay for p-nitrophenoxide release. | To determine the extent of immobilization. |

Synthesis of Functionalized Molecules on Solid Supports

Once an amine is immobilized on the solid support via the carbamate linkage, the stage is set for the subsequent synthesis of more complex and functionalized molecules. The solid-phase approach allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple washing and filtration of the resin-bound product.

Following the immobilization of a primary amine, for instance, the remaining N-H proton of the carbamate could potentially be deprotonated and the resulting nucleophile could be further functionalized. More commonly, the immobilized amine is part of a larger molecule with other reactive sites that can be elaborated upon in subsequent synthetic steps.

For example, if the immobilized amine is an amino acid ester, the ester functionality could be hydrolyzed, and the resulting carboxylic acid could be coupled with another amine to form a peptide bond. Alternatively, if the immobilized molecule contains other functional groups, these can be chemically modified in a stepwise fashion. The robust carbamate linkage to the resin ensures that the molecule remains attached throughout these synthetic transformations.

The final functionalized molecule can then be cleaved from the solid support by a suitable chemical reagent that breaks the carbamate bond, releasing the desired product into solution for final purification and characterization.

Table 2: Hypothetical Solid-Phase Synthesis of a Functionalized Molecule

| Step | Reagent/Condition | Purpose |

| 1. Immobilization | Resin-bound p-nitrophenyl carbonate, primary amine (R-NH2) | Covalent attachment of the amine to the solid support. |

| 2. Deprotection (if applicable) | e.g., Trifluoroacetic acid (TFA) in DCM | Removal of a protecting group on the immobilized molecule. |

| 3. Coupling | Carboxylic acid, coupling agent (e.g., DIC/Oxyma) | Formation of a new amide bond on the resin-bound molecule. |

| 4. Washing | DMF, DCM, Methanol | Removal of excess reagents and by-products. |

| 5. Cleavage | e.g., Strong acid (TFA), photolysis, or other specific cleavage cocktail | Release of the final functionalized molecule from the resin. |

While direct, cited examples for "this compound" in these specific solid-phase applications are not prevalent, the fundamental chemical principles of activated carbonates and solid-phase synthesis provide a strong theoretical framework for its potential utility in these advanced chemical biology and material science applications. Further research would be required to fully realize and document the practical advantages and limitations of this specific reagent in the field.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Reaction Monitoring and Product Elucidation (e.g., NMR, IR, UV-Vis Spectroscopy)

Spectroscopic methods are indispensable tools for the structural characterization of p-Nitrophenyl vinyl carbonate and for monitoring the progress of reactions in which it is a reactant.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the vinyl and aromatic protons. The vinyl group typically presents a characteristic set of signals for its three protons, often as a doublet of doublets for the proton on the same carbon as the oxygen (geminal) and two other signals for the terminal (cis and trans) protons. The aromatic protons on the p-substituted benzene (B151609) ring appear as two distinct doublets, characteristic of an A₂B₂ system, due to the strong electron-withdrawing effect of the nitro group.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing unique resonances for the carbonyl carbon of the carbonate, the two carbons of the vinyl group, and the carbons of the p-nitrophenyl ring.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups within the molecule. mdpi.com The spectrum of this compound would be characterized by strong absorption bands indicating the presence of its main structural features. Key vibrational bands can be used to track the consumption of the vinyl carbonate during a reaction, for instance, by observing the disappearance or shifting of the C=C or C=O bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is particularly useful for quantitative analysis and reaction monitoring, especially in reactions where the p-nitrophenolate anion is released. nih.gov The p-nitrophenyl group is a strong chromophore. Under acidic or neutral conditions, p-nitrophenol (a potential hydrolysis product) shows an absorption maximum around 317 nm. nih.govresearchgate.net However, in basic solutions, it deprotonates to the p-nitrophenolate anion, which exhibits a strong absorbance at approximately 400-410 nm, identifiable by its distinct yellow color. nih.govresearchgate.netscielo.sa.cr This shift allows for sensitive monitoring of reactions where p-nitrophenol is a leaving group.

Table 1: Key Spectroscopic Data for Characterizing this compound

| Technique | Functional Group | Expected Observation | Application |

|---|---|---|---|

| ¹H NMR | Vinyl Protons (-CH=CH₂) | Complex splitting pattern (e.g., doublet of doublets) in the vinyl region (~5-7 ppm) | Structural Elucidation |

| ¹H NMR | Aromatic Protons (-C₆H₄-) | Two doublets in the aromatic region (~7-9 ppm) | Structural Elucidation |

| ¹³C NMR | Carbonyl Carbon (C=O) | Signal in the downfield region (~150-160 ppm) | Structural Confirmation |

| IR | Carbonate Carbonyl (C=O) | Strong absorption band ~1760-1780 cm⁻¹ | Functional Group ID |

| IR | Nitro Group (NO₂) | Strong asymmetric & symmetric stretches ~1520 cm⁻¹ and ~1340 cm⁻¹ | Functional Group ID |

| UV-Vis | p-Nitrophenyl Group | Absorbance maximum ~317 nm (as phenol) or ~400 nm (as phenolate) nih.govresearchgate.net | Reaction Monitoring |

Chromatographic Methods for Purity Assessment and Reaction Progress (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and the monitoring of reaction conversion.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for analyzing non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be most common. mdpi.com This technique can effectively separate the compound from precursors like p-nitrophenol or potential side-products. A UV detector is highly effective due to the strong UV absorbance of the p-nitrophenyl chromophore, allowing for sensitive detection and quantification. elementlabsolutions.com By analyzing samples over a time course, HPLC can be used to track the disappearance of reactants and the appearance of products, providing detailed kinetic information.

Gas Chromatography (GC) GC is suitable for the analysis of volatile and thermally stable compounds. researchgate.net The viability of using GC for this compound depends on its thermal stability at the temperatures required for volatilization in the injector port. If stable, GC coupled with a Flame Ionization Detector (FID) can provide excellent resolution and quantitative data on the purity of the compound. It can separate the target molecule from volatile impurities or residual solvents used in its synthesis.

Table 2: Chromatographic Methods for Analysis of this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Primary Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile (B52724)/Water or Methanol/Water Gradient | UV-Vis (Diode Array Detector) | Purity Assessment, Reaction Monitoring elementlabsolutions.com |

| GC | Mid-polarity (e.g., DB-5, HP-5) | Inert Gas (e.g., Helium, Nitrogen) | Flame Ionization (FID) | Purity Assessment, Volatile Impurity Analysis researchgate.net |

Quantitative Assays for Reactivity and Functional Group Content

Quantitative assays are employed to determine the reactivity of this compound or to quantify the number of active functional groups in a modified polymer or surface.

Spectrophotometric Assay of p-Nitrophenol Release The most common quantitative assay for compounds containing a p-nitrophenyl ester or carbonate is the spectrophotometric measurement of the released p-nitrophenol (or its conjugate base, p-nitrophenolate). merckmillipore.com This method is a direct measure of the reactivity of the carbonate group with a nucleophile.

The assay involves reacting a known amount of this compound with a nucleophile (e.g., an amine, hydroxide (B78521), or a functional group on a polymer) in a buffered solution. The reaction releases p-nitrophenol. By adjusting the solution to a basic pH (typically pH > 8), the released p-nitrophenol is converted to the p-nitrophenolate anion, which has a strong molar absorptivity and a characteristic yellow color. scielo.sa.cr The concentration of the released phenolate (B1203915) is then determined by measuring the absorbance at its λmax (~400 nm) using a UV-Vis spectrophotometer. researchgate.net Using the Beer-Lambert law and a standard calibration curve for p-nitrophenol, the extent of the reaction can be precisely quantified. This assay is widely used to determine the loading capacity of resins functionalized with p-nitrophenyl carbonate groups or to study the kinetics of aminolysis reactions. nih.gov

Table 3: Principle of Quantitative Spectrophotometric Assay

| Step | Description | Purpose |

|---|---|---|

| 1. Reaction | This compound is reacted with a specific nucleophile. | To initiate the release of the p-nitrophenol leaving group. |

| 2. pH Adjustment | The pH of the solution is raised to be alkaline (e.g., pH 10-11). | To convert the released p-nitrophenol into the colored p-nitrophenolate anion. researchgate.net |

| 3. Measurement | Absorbance of the solution is measured at ~400 nm using a spectrophotometer. | To quantify the amount of p-nitrophenolate formed. scielo.sa.cr |

| 4. Calculation | Concentration is determined using the Beer-Lambert law against a standard curve. | To determine the extent of reaction or the functional group content. |

Theoretical and Computational Chemistry Perspectives

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to predict their properties. It is particularly useful for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction, identifying the lowest energy pathways, and characterizing the structures of reactants, products, and transition states.

While specific DFT studies on p-nitrophenyl vinyl carbonate are not extensively documented in the literature, mechanistic insights can be drawn from computational investigations of analogous compounds, such as p-nitrophenyl esters and vinyl carbonates. For instance, the hydrolysis of p-nitrophenyl esters has been a subject of theoretical study. DFT calculations on the hydrolysis of p-nitrophenyl acetate (B1210297) reveal the crucial role of the solvent in shaping a concerted transition state. acs.org This suggests that the departure of the p-nitrophenoxy group and the attack of the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) are highly synchronized processes.

In the case of this compound, a likely reaction to be studied via DFT is its hydrolysis, which would proceed through a nucleophilic attack on the carbonyl carbon. DFT could be employed to investigate two potential pathways:

Acyl-Oxygen Cleavage: The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is a common mechanism for ester hydrolysis.

Alkyl-Oxygen Cleavage: The nucleophile attacks the vinyl carbon, which is less common for esters but could be influenced by the electronic effects of the vinyl group.

DFT calculations would help determine the activation energies for both pathways, thus identifying the more favorable mechanism. Furthermore, these calculations can elucidate the role of the p-nitrophenyl group as a good leaving group, which is attributed to the electron-withdrawing nature of the nitro group that stabilizes the resulting p-nitrophenoxide ion.

Computational studies on vinylene carbonate and its derivatives, often in the context of electrolyte additives in lithium-ion batteries, have shown that the vinyl group can undergo radical polymerization. researchgate.net DFT calculations have been instrumental in understanding the reduction potentials and the initial steps of these polymerization reactions. nih.gov This suggests that, in addition to hydrolysis, the vinyl moiety of this compound could be a site for radical-initiated reactions, a hypothesis that could be thoroughly investigated using DFT.

Modeling of Reaction Intermediates and Transition States

The fleeting nature of reaction intermediates and transition states makes their experimental characterization challenging. Computational modeling provides a window into the geometry and energetics of these transient species. For the reactions of this compound, computational chemistry can model key intermediates and transition states with a high degree of accuracy.

Transition States: Transition state theory is a cornerstone of chemical kinetics, and computational chemistry is proficient at locating the transition state structures on a potential energy surface. For the hydrolysis of a related compound, p-nitrophenyl trifluoroacetate, DFT calculations have been used to model the transition states involving one to five water molecules. mdpi.com These models show how the water molecules form a network to stabilize the developing negative charge and facilitate proton transfer, thereby lowering the activation energy. mdpi.com It is highly probable that the hydrolysis of this compound follows a similar mechanism, where solvent molecules play an active role in the transition state.

The table below summarizes the expected characteristics of intermediates and transition states in a hypothetical hydrolysis reaction of this compound, based on computational studies of analogous systems.

| Species | Key Structural Features | Expected Energetic Profile | Role in Reaction |

| Tetrahedral Intermediate | Carbonyl carbon is sp3 hybridized. | A local minimum on the potential energy surface. | A key intermediate in the nucleophilic acyl substitution pathway. |

| Transition State 1 (Formation of Intermediate) | Partial bond formation between the nucleophile and the carbonyl carbon; partial re-hybridization of the carbonyl carbon from sp2 to sp3. | The highest energy point leading to the intermediate. | Determines the rate of formation of the tetrahedral intermediate. |

| Transition State 2 (Collapse of Intermediate) | Partial bond breaking between the carbonyl carbon and the p-nitrophenoxy leaving group. | The energy barrier for the breakdown of the intermediate to products. | Determines the rate of product formation from the intermediate. |

This table is based on established mechanisms for ester hydrolysis and supported by computational studies on related p-nitrophenyl esters.

Prediction of Reactivity and Selectivity

Computational chemistry can also predict the reactivity and selectivity of this compound towards various reagents. This is often achieved through the analysis of molecular orbitals and electrostatic potential maps.

Reactivity: The reactivity of the molecule can be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

LUMO: The LUMO is likely to be centered on the carbonyl carbon and the vinyl group. A low-lying LUMO would indicate that the molecule is a good electrophile, susceptible to attack by nucleophiles at the carbonyl carbon. The presence of the electron-withdrawing p-nitrophenyl group is expected to lower the energy of the LUMO, thereby enhancing the reactivity of the carbonyl group.

HOMO: The HOMO is likely to have significant contributions from the p-nitrophenoxy group and the vinyl double bond. This indicates that these are the regions most susceptible to attack by electrophiles.

Selectivity: In reactions where there are multiple possible sites for attack, computational models can predict the selectivity. For this compound, a key question of selectivity is whether a nucleophile would attack the carbonyl carbon or the vinyl group. By calculating the partial charges on each atom and the energies of the transition states for attack at each site, the preferred reaction pathway can be determined. It is generally expected that the carbonyl carbon will be the primary site of nucleophilic attack due to the polarization of the carbonyl bond and the stability of the p-nitrophenoxide leaving group.

The following table outlines the key molecular descriptors that can be computationally derived to predict the reactivity and selectivity of this compound.

| Molecular Descriptor | Definition | Predicted Trend for this compound | Implication for Reactivity/Selectivity |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Expected to be low. | High susceptibility to nucleophilic attack. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Expected to be relatively low due to electron-withdrawing groups. | Moderate reactivity towards electrophiles. |

| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Positive potential around the carbonyl carbon; negative potential around the nitro group and carbonyl oxygen. | Guides nucleophiles to the carbonyl carbon. |

| Partial Atomic Charges | Calculated charge on each atom in the molecule. | Significant positive charge on the carbonyl carbon. | Confirms the electrophilic nature of the carbonyl carbon. |

These predictions are based on the known electronic effects of the functional groups present in the molecule.

Future Directions and Emerging Research Frontiers

Development of Novel p-Nitrophenyl Vinyl Carbonate Derivatives with Tailored Reactivity

The core structure of this compound is being systematically modified to create new derivatives with finely tuned reactivity. The primary goal is to control the susceptibility of the carbonate group to nucleophilic attack, allowing for its use in a wider range of synthetic contexts, from protecting group chemistry to the formation of complex conjugates.

Research in this area focuses on introducing different linker groups between the vinyl and carbonate functionalities or modifying the aromatic ring. For instance, methacrylate (B99206) derivatives such as 2-(p-Nitrophenoxycarbonyloxy)ethyl Methacrylate have been developed. tcichemicals.com These monomers incorporate the reactive p-nitrophenyl carbonate group, which can subsequently react with primary amines to form stable urethane (B1682113) linkages. tcichemicals.com This strategy allows for the introduction of functional groups that might not be compatible with standard polymerization conditions. tcichemicals.com

The p-nitrophenyl carbonate moiety serves as an excellent leaving group, facilitating reactions under mild basic conditions. emerginginvestigators.org This has led to their exploration as base-labile protecting groups for alcohols and amines, offering an orthogonal strategy to commonly used acid-labile groups. emerginginvestigators.org The deprotection process can be easily monitored as it releases p-nitrophenol, a compound with a distinct yellow color. emerginginvestigators.org

| Derivative Example | Key Structural Feature | Tailored Reactivity / Application | Source(s) |

| 2-(p-Nitrophenoxycarbonyloxy)ethyl Methacrylate | Methacrylate group | Post-polymerization modification via reaction with primary amines. | tcichemicals.com |

| p-Nitrophenyl carbonate-functionalized alcohols | Various alcohol backbones | Precursors for creating carbamate-linked compounds. nih.gov | nih.gov |

| Benzyl (4-nitrophenyl) carbonate | Benzyl alcohol backbone | Acts as a base-labile protecting group for alcohols. | emerginginvestigators.org |

| Benzyl (4-nitrophenyl) carbamate (B1207046) | Benzylamine backbone | Acts as a base-labile protecting group for amines. | emerginginvestigators.org |

Exploration of Alternative Catalytic Systems for Synthesis and Transformation

Advancements in the synthesis and subsequent transformation of this compound and its analogs are closely linked to the development of novel catalytic systems. Research is aimed at improving reaction efficiency, selectivity, and expanding the scope of possible transformations.

For the synthesis of related carbonate structures, organocatalysts have shown significant promise. For example, the amidine base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to promote ring-closure reactions in the formation of cyclic carbamates from precursors activated with para-nitrophenyl (B135317) chloroformate. acs.org Such strong, non-nucleophilic bases are effective in facilitating intramolecular cyclization reactions. acs.org

In the context of transformations, particularly polymerization, catalysts play a crucial role. While not specific to the p-nitrophenyl derivative, studies on vinyl carbonate polymerization have shown that catalysts like triethylamine (B128534) (TEA) can initiate polymerization, although this can sometimes lead to undesirable polymer byproducts. rsc.org The investigation into alternative initiators, such as redox-initiators for RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, allows for the synthesis of well-defined polymers under milder conditions, like room temperature. semanticscholar.org Furthermore, metal-catalyzed reactions are expanding the utility of vinyl carbonates as coupling partners in C–H functionalization, indicating a potential future direction for this compound transformations. rsc.org

| Catalytic System | Reaction Type | Purpose | Source(s) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Synthesis (Cyclization) | Promotes ring closure for carbonate formation. | acs.org |

| Triethylamine (TEA) | Transformation (Polymerization) | Initiates polymerization of vinyl carbonate monomers. | rsc.org |

| N-Heterocyclic Carbenes (NHCs) | Synthesis | Catalyzes the formation of vinylene carbonates from benzoins. | researchgate.net |

| Redox Initiators | Transformation (RAFT Polymerization) | Enables controlled polymerization at room temperature. | semanticscholar.org |

| Palladium / Ruthenium Catalysts | Transformation (Potential) | Used for C-H functionalization with vinyl carbonates as coupling partners. | rsc.orgnih.gov |

Integration into Advanced Bioorthogonal and Click Chemistry Platforms

The high reactivity and selectivity of the p-nitrophenyl carbonate group make it an attractive functional handle for bioorthogonal and click chemistry applications. nih.govnih.gov These chemistries involve reactions that can proceed within complex biological environments without interfering with native processes.

A key application is in the synthesis of cleavable linkers for drug delivery and diagnostics. For example, p-nitrophenyl carbonates are used to activate hydroxyl groups on trans-cyclooctene (B1233481) (TCO) scaffolds. researchgate.net These activated TCOs can then be conjugated to molecules of interest. The resulting TCO-linker system can undergo a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder reaction with a tetrazine, leading to the cleavage of the linker and release of the cargo molecule in a controlled manner. researchgate.net This "click-to-release" strategy is a powerful tool in chemical biology. researchgate.net

The modular and efficient nature of reactions involving p-nitrophenyl carbonates aligns well with the principles of click chemistry, which emphasizes high-yielding, simple, and wide-scope reactions. nih.gov The ability to react selectively with primary amines to form robust carbamate linkages is particularly valuable for conjugating molecules to proteins or other biomacromolecules.

Expansion into Novel Polymeric Materials and Functional Surfaces

A significant frontier for this compound is its use as a monomer or functionalizing agent for creating advanced polymeric materials and modifying surfaces.

Polymeric Materials: Monomers containing the p-nitrophenyl carbonate group, such as 2-(p-Nitrophenoxycarbonyloxy)ethyl Methacrylate, are precursors to "active ester" polymers. tcichemicals.com These polymers can be synthesized using controlled radical polymerization techniques like ATRP or RAFT. tcichemicals.com The resulting polymer chains possess pendant p-nitrophenyl carbonate groups that act as reactive sites for post-polymerization modification. This allows for the straightforward incorporation of a wide variety of functional molecules, including drugs like doxorubicin (B1662922) or chelating agents, by simple reaction with their primary amine groups. tcichemicals.com This approach has been used to develop therapeutic nanoparticles and other functional materials. tcichemicals.com Copolymers incorporating vinylene carbonate have also been designed as advanced gel polymer electrolytes for high-voltage lithium batteries, demonstrating the versatility of the vinyl carbonate structural unit in energy applications. rsc.org

Functional Surfaces: The reactivity of p-nitrophenyl carbonates has been extensively used to functionalize solid supports, creating reactive surfaces for solid-phase synthesis. sigmaaldrich.commerckmillipore.com Resins such as p-nitrophenyl carbonate Wang resin are commercially available and consist of a polymer matrix (e.g., polystyrene) functionalized with p-nitrophenyl carbonate groups. sigmaaldrich.commerckmillipore.com These resins readily react with amines to immobilize molecules onto the solid support via a carbamate linkage. sigmaaldrich.commerckmillipore.com This enables a wide range of synthetic applications, including the preparation of mono-acylated diamines, hydantoins, polyamines, and sulfonamides. sigmaaldrich.commerckmillipore.com The loading of the substrate onto the resin can be quantified by spectrophotometrically measuring the amount of p-nitrophenol released during the coupling reaction. sigmaaldrich.commerckmillipore.com

Q & A

Q. What are the optimal methods for synthesizing p-nitrophenyl vinyl carbonate in laboratory settings?

The synthesis typically involves reacting vinyl alcohols or propargyl alcohols with p-nitrophenyl chloroformate in dichloromethane (CH2Cl2) using pyridine as a base. For example, 1-ethynylcyclohexanol reacts with p-nitrophenyl chloroformate to yield the corresponding carbonate derivative. Purification is achieved via column chromatography, and yields depend on reaction time (1–20 hours) and temperature (room temperature to 60°C) . Key characterization techniques include <sup>1</sup>H/<sup>13</sup>C NMR for confirming carbamate NH signals (~5.80 ppm) and carbonyl peaks (~176 ppm for lactam, ~155 ppm for carbamate) .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Structural validation requires a combination of spectroscopic methods:

- <sup>1</sup>H NMR : Detection of carbamate NH protons (triplet at ~5.80 ppm).

- <sup>13</sup>C NMR : Identification of lactam (176.6 ppm) and carbamate (155.0 ppm) carbonyl carbons.

- IR Spectroscopy : Absorptions at 1713 cm<sup>−1</sup> (lactam C=O) and 3301 cm<sup>−1</sup> (carbamate NH).

- HRMS : To verify molecular ion peaks and fragmentation patterns .

Q. What are the primary applications of p-nitrophenyl carbonates in organic synthesis?

These carbonates are electrophilic reagents used to synthesize carbamate-linked compounds, such as alkynyl glycosyl donors and glycoconjugates. Their high reactivity stems from the p-nitrophenoxide leaving group, enabling efficient nucleophilic substitutions with amines or alcohols. Applications include carbohydrate-protein interaction studies and surfactant design .

Advanced Research Questions

Q. How does the leaving group ability of p-nitrophenoxide influence reaction kinetics in nucleophilic substitutions?

The p-nitrophenoxide group is a superior leaving group compared to alkoxides (e.g., benzyl or ethyl), as demonstrated in DBU/DBN-mediated ring-opening reactions. For example, phenyl carbonate derivatives yield only 12% lactam, while p-nitrophenyl carbonates achieve >90% conversion under identical conditions. The electron-withdrawing nitro group stabilizes the transition state, accelerating elimination .

Q. What mechanistic insights explain the nucleophilic behavior of amidine bases (DBU/DBN) toward p-nitrophenyl carbonates?

The reaction involves:

Nucleophilic Attack : The imine nitrogen of DBU/DBN attacks the electrophilic carbonyl carbon of the carbonate.

Elimination : Release of p-nitrophenoxide, forming a carbamate intermediate.

Ring-Opening : Hydrolysis by trace water generates ε-caprolactam or γ-lactam carbamates.

This pathway is confirmed by kinetic studies and isolation of intermediates .

Q. How do structural modifications of p-nitrophenyl carbonates affect their reactivity in synthesizing complex molecules?

Substituting the alcohol component (e.g., homopropargyl alcohol, cholesterol) alters steric and electronic properties. For instance, cholesterol-derived carbonates exhibit slower reaction rates due to steric hindrance, while propargyl derivatives enable click chemistry applications. Systematic variation of substituents can optimize reactivity for target products .

Q. What analytical challenges arise in quantifying reaction intermediates during p-nitrophenyl carbonate transformations?

Challenges include:

- Intermediate Instability : Carbamate intermediates may decompose under acidic or aqueous conditions.

- Detection Limits : Low-abundance intermediates require sensitive techniques like LC-MS or in-situ IR.

- Solvent Interference : THF or CH2Cl2 may obscure NMR signals, necessitating deuterated solvents .

Methodological Considerations

Q. What strategies mitigate side reactions during p-nitrophenyl carbonate synthesis?

Q. How can researchers troubleshoot low yields in carbamate-forming reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.